Pomalidomide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

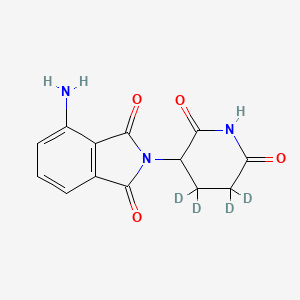

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O4 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

4-amino-2-(4,4,5,5-tetradeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2 |

InChI Key |

UVSMNLNDYGZFPF-CQOLUAMGSA-N |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)C1([2H])[2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H] |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

What is Pomalidomide-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pomalidomide-d4, a deuterated analog of the potent immunomodulatory drug Pomalidomide. This document details its primary application in research as an internal standard for quantitative mass spectrometry, its physicochemical properties, and the underlying mechanism of action of its parent compound.

Core Properties of this compound

This compound is a stable isotope-labeled version of Pomalidomide, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate quantification of Pomalidomide in complex biological matrices.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇D₄N₃O₄ | [3][4][5] |

| Molecular Weight | 277.27 g/mol | [3] |

| CAS Number | 1416575-78-4 | [1][4][5] |

| Appearance | Yellow solid | [4] |

| Chemical Purity (by HPLC) | ≥95% | [1][3] |

| Isotopic Purity (atom % D) | >98% | [4] |

| Synonyms | 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4, Actimid-d4, CC 4047-d4, IMiD 3-d4 | [4] |

Primary Use in Research: An Internal Standard for Accurate Quantification

The primary application of this compound in a research setting is as an internal standard (IS) in bioanalytical methods, particularly LC-MS/MS.[2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry for several key reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled Pomalidomide, including its extraction recovery, ionization efficiency, and chromatographic retention time.

-

Correction for Matrix Effects: Biological samples such as plasma and tissue are complex matrices that can interfere with the ionization of the analyte, leading to either ion suppression or enhancement. As the internal standard is similarly affected, it allows for accurate correction of these matrix effects.

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, variability introduced during sample preparation and analysis is minimized, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of Pomalidomide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a representative experimental protocol for the quantitative analysis of Pomalidomide in human plasma. This protocol is a composite based on established methodologies for the analysis of Pomalidomide and other small molecules using LC-MS/MS.[6][7][8][9][10]

1. Materials and Reagents:

-

Pomalidomide analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

2. Preparation of Stock and Working Solutions:

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve Pomalidomide in a suitable organic solvent (e.g., DMSO or methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Pomalidomide stock solution.

-

Working Solutions: Prepare serial dilutions of the Pomalidomide stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Pomalidomide from matrix components (e.g., starting with 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and re-equilibrating).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pomalidomide: Precursor ion (Q1) m/z 274.1 -> Product ion (Q3) m/z 163.1.[8]

-

This compound: Precursor ion (Q1) m/z 278.1 -> Product ion (Q3) m/z 167.1 (predicted).

-

-

Optimization: Optimize source and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both Pomalidomide and this compound MRM transitions.

-

Calculate the peak area ratio (Pomalidomide area / this compound area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Pomalidomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a DOT script for a visual representation of the experimental workflow.

Mechanism of Action of Pomalidomide

Pomalidomide exerts its therapeutic effects through a multifaceted mechanism of action, primarily by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[][12]

-

Binding to Cereblon (CRBN): Pomalidomide binds to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[]

-

Recruitment of Neosubstrates: This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of specific proteins known as neosubstrates. Key neosubstrates for Pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[]

-

Ubiquitination and Proteasomal Degradation: The recruited Ikaros and Aiolos are then polyubiquitinated by the CRL4-CRBN complex, which marks them for degradation by the 26S proteasome.

-

Downstream Effects: The degradation of Ikaros and Aiolos, which are critical for the survival of multiple myeloma cells, leads to several downstream anti-cancer effects:

-

Direct Cytotoxicity: Induction of apoptosis in myeloma cells.

-

Immunomodulation: Enhanced T-cell and Natural Killer (NK) cell activity, leading to an improved anti-tumor immune response.[12]

-

Anti-angiogenesis: Inhibition of the formation of new blood vessels that supply tumors.

-

The following DOT script illustrates the signaling pathway of Pomalidomide.

References

- 1. This compound I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (major) [artis-isotopes.com]

- 4. esschemco.com [esschemco.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]

- 9. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

Pomalidomide-d4: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-d4, a deuterated analog of the immunomodulatory drug Pomalidomide. This document details its chemical structure, isotopic labeling, and its critical application as an internal standard in quantitative bioanalysis.

Chemical Structure and Isotopic Labeling

This compound is a synthetically modified version of Pomalidomide where four hydrogen atoms on the phthalimide ring have been replaced by deuterium atoms. This isotopic labeling increases the molecular weight of the molecule without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification assays.

The precise location of the deuterium atoms is on the benzene ring of the phthalimide moiety. This stable labeling minimizes the risk of deuterium-hydrogen exchange, ensuring the isotopic purity of the standard during experimental procedures.

Chemical Structure:

-

Pomalidomide: C₁₃H₁₁N₃O₄

-

This compound: C₁₃H₇D₄N₃O₄

Quantitative Data

The key quantitative parameters of this compound are summarized below. These values are critical for its use in analytical methodologies, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₇D₄N₃O₄ | |

| Molecular Weight | 277.29 g/mol | |

| Nominal Mass | 277 amu | N/A |

| Isotopic Purity | ≥ 98% | Assumed based on typical commercial standards |

| Chemical Purity | ≥ 98% | Assumed based on typical commercial standards |

Table 1: Physicochemical Properties of this compound.

For quantitative bioanalysis using LC-MS/MS, specific mass transitions are monitored for both the analyte (Pomalidomide) and the internal standard (this compound).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pomalidomide | 274.1 | 162.1 | 25 |

| This compound | 278.1 | 166.1 | 25 |

Table 2: Representative Mass Spectrometry Parameters for the Quantification of Pomalidomide using this compound as an Internal Standard. (Note: Optimal collision energies may vary depending on the instrument used).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated phthalimide precursor followed by its reaction with 3-aminopiperidine-2,6-dione. The following is a representative synthetic protocol adapted from methodologies for related compounds.

Step 1: Synthesis of Tetrachlorophthaloyl-d4-Chloride

-

A mixture of tetrachlorophthalic-d4-anhydride (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 4 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield tetrachlorophthaloyl-d4-chloride.

Step 2: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione-d4 (this compound)

-

To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like triethylamine (2.5 eq) and stir at room temperature.

-

Add the tetrachlorophthaloyl-d4-chloride (1.1 eq) portion-wise to the reaction mixture.

-

Heat the mixture to 80-90°C and monitor the reaction by thin-layer chromatography (TLC) or LC-MS until completion.

-

After cooling, pour the reaction mixture into water and collect the precipitate by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantification of Pomalidomide in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the determination of Pomalidomide concentrations in biological matrices.

1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

-

Inject a 5-10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the transitions specified in Table 2.

-

3. Data Analysis

-

Integrate the peak areas for both Pomalidomide and this compound.

-

Calculate the peak area ratio (Pomalidomide / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of Pomalidomide in the unknown samples by interpolation from the calibration curve.

Visualizations

Pomalidomide Mechanism of Action

Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in the downstream immunomodulatory and anti-myeloma effects of the drug.

Caption: Pomalidomide's mechanism of action via the CRL4-CRBN E3 ligase complex.

Experimental Workflow for Bioanalysis

The following diagram illustrates the key steps in a typical bioanalytical workflow for quantifying Pomalidomide in a biological matrix using this compound as an internal standard.

Caption: Workflow for Pomalidomide quantification using an internal standard.

In-Depth Technical Guide: Synthesis and Characterization of Pomalidomide-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pomalidomide-d4, a deuterated internal standard essential for the accurate quantification of Pomalidomide in biological matrices. This document outlines a detailed synthetic protocol, comprehensive characterization data, and the underlying mechanism of action of Pomalidomide, offering a critical resource for researchers in drug metabolism, pharmacokinetics, and oncology.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory activities. It is approved for the treatment of multiple myeloma. For robust clinical and preclinical studies, a stable isotope-labeled internal standard is crucial for accurate bioanalysis by mass spectrometry. This compound, with deuterium atoms incorporated into the piperidine-2,6-dione ring, serves as an ideal internal standard due to its chemical similarity to the parent drug and its distinct mass, ensuring precise quantification.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key step being the introduction of deuterium atoms into a precursor molecule. A common and effective strategy involves the synthesis of deuterated 3-aminopiperidine-2,6-dione hydrochloride, which is then coupled with a suitable phthalic anhydride derivative.

Synthesis Workflow

Synthesis Workflow for this compound

Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione-d4 Hydrochloride

A plausible synthetic route for the deuterated precursor involves the following steps:

-

Protection of L-Glutamine-d5: L-Glutamine-d5 is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O, in an alkaline medium to yield N-Boc-L-Glutamine-d5.

-

Cyclization: The protected glutamine derivative is then subjected to cyclization. This can be achieved using a coupling agent like N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent. This step forms the piperidine-2,6-dione ring structure.

-

Deprotection: The protecting group is removed under acidic conditions. For instance, treatment with hydrochloric acid in an appropriate solvent yields the desired 3-aminopiperidine-2,6-dione-d4 hydrochloride.

Experimental Protocol: Synthesis of this compound

The final coupling step is adapted from established procedures for Pomalidomide synthesis[1]:

-

Reaction Setup: To a solution of ethyl 4-amino-1,3-dioxoisoindoline-2-carboxylate in acetonitrile, add 3-aminopiperidine-2,6-dione-d4 hydrochloride and anhydrous sodium acetate.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue is then treated with water to precipitate the crude this compound. The solid product is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₇D₄N₃O₄ |

| Molecular Weight | 277.27 g/mol |

| CAS Number | 1416575-78-4 |

| Appearance | Light yellow to yellow solid powder |

Table 2: ¹H NMR Spectroscopic Data of Pomalidomide (Reference)

Note: The ¹H NMR spectrum of this compound is expected to show the absence of signals corresponding to the deuterated positions on the piperidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 11.10 | br s | -NH (imide) |

| 7.47 | m | Aromatic CH |

| 7.02 | m | Aromatic CH |

| 7.00 | m | Aromatic CH |

| 5.06 | m | -CH (piperidine) |

| 2.89 | m | -CH₂ (piperidine) |

| 2.58 | m | -CH₂ (piperidine) |

| 2.03 | m | -CH₂ (piperidine) |

Table 3: ¹³C NMR Spectroscopic Data of Pomalidomide (Reference)

| Chemical Shift (δ, ppm) | Assignment |

| 173.29 | C=O (piperidine) |

| 170.56 | C=O (piperidine) |

| 169.41 | C=O (isoindoline) |

| 167.76 | C=O (isoindoline) |

| 146.86 | Aromatic C-N |

| 136.70 | Aromatic C-H |

| 132.55 | Aromatic C |

| 117.91 | Aromatic C-H |

| 111.14 | Aromatic C-H |

| 109.70 | Aromatic C-NH₂ |

| 49.94 | -CH (piperidine) |

| 31.45 | -CH₂ (piperidine) |

| 22.61 | -CH₂ (piperidine) |

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z (Expected) | Fragmentation Pathway |

| [M+H]⁺ | 278.1 | Parent ion |

| Fragment 1 | 201.0 | Loss of the deuterated piperidine-2,6-dione moiety |

| Fragment 2 | 163.0 | 4-aminoisoindoline-1,3-dione fragment |

Table 5: HPLC Purity Data

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with formic acid gradient |

| Detection | UV at 220 nm |

| Purity | ≥98% |

| Isotopic Enrichment | >98 atom % D |

Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and isotopic enrichment. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern and confirm the location of the deuterium labels.

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC system with UV detection. A gradient elution method with a C18 column is typically employed to achieve good separation of this compound from any potential impurities.

Mechanism of Action of Pomalidomide

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[2][3].

Pomalidomide's Mechanism of Action

This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3]. The degradation of these transcription factors results in two major downstream effects:

-

Direct Anti-Myeloma Activity: The depletion of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, leading to apoptosis.

-

Immunomodulatory Effects: The degradation of these factors also leads to the stimulation of T cells and Natural Killer (NK) cells, enhancing the body's immune response against the tumor cells[4].

Additionally, Pomalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are essential for tumor growth and survival[4].

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers requiring a high-quality, reliable internal standard for the bioanalysis of Pomalidomide. A thorough understanding of its synthesis, characterization, and mechanism of action is paramount for its effective application in drug development and clinical research.

References

- 1. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers and purity of Pomalidomide-d4 for laboratory use

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Pomalidomide-d4, a deuterated analog of Pomalidomide, for laboratory use. It covers commercially available sources, their reported purity, and delves into the established signaling pathways of its non-deuterated counterpart, offering a crucial resource for researchers in oncology, immunology, and drug discovery.

Commercial Suppliers and Purity of this compound

This compound is available from a range of commercial suppliers, catering to the needs of the research community. The purity of these compounds is a critical factor for the reliability and reproducibility of experimental results. Below is a summary of available this compound products and their reported purity levels.

| Supplier | Catalog Number | Purity | Additional Information |

| ESS Chem Co. | ESS0166 | 96.4% by HPLC; >98% atom D[1] | Also known as Actimid-D4, CC 4047-D4, IMiD 3-D4.[1] |

| InvivoChem | V42571 | ≥98%[2] | |

| Clearsynth | - | High quality | Certificate of Analysis available.[3] |

| MedchemExpress | - | - | Labeled as this compound (CC-4047-d4).[4] |

| LGC Standards | TRC-P688202 | - | |

| Acanthus Research | P-91114-01 | - |

Mechanism of Action and Signaling Pathways

Pomalidomide exerts its therapeutic effects through a multifaceted mechanism of action, primarily by modulating the activity of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[5][][7][8][9] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][][7] The degradation of these transcription factors is a key event that triggers the downstream anti-tumor and immunomodulatory effects of Pomalidomide.

The binding of Pomalidomide to CRBN alters the substrate specificity of the E3 ligase, effectively "hijacking" the cellular machinery for protein degradation to eliminate proteins that are crucial for myeloma cell survival and proliferation.

Caption: this compound binds to Cereblon, leading to the degradation of Ikaros and Aiolos.

Experimental Workflows

The use of this compound in laboratory settings often involves its application as an internal standard in pharmacokinetic studies or as a tool to investigate the biological effects of Pomalidomide. A general workflow for an in-vitro cell-based assay is outlined below.

Caption: A general workflow for in-vitro experiments using this compound.

Key Experimental Protocols

While specific protocols will vary depending on the experimental goals, the following provides a foundational methodology for a cell viability assay, a common experiment to assess the cytotoxic effects of compounds like Pomalidomide.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Plate multiple myeloma (MM) cell lines (e.g., MM.1S, U266) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and untreated control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

This technical guide provides a starting point for researchers working with this compound. For specific applications, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

References

- 1. esschemco.com [esschemco.com]

- 2. This compound I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 7. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 9. Pomalidomide API Manufacturer and Supplier | CAS 19171-19-8 - Dr. Reddy's [api.drreddys.com]

Pomalidomide-d4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Pomalidomide-d4, a deuterated analog of the immunomodulatory drug Pomalidomide. This document details its core characteristics, experimental protocols for its analysis, and its role in mechanistic studies, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

This compound is a yellow solid, with its core physical and chemical properties summarized in the table below.[1][2] The primary distinction from Pomalidomide is the replacement of four hydrogen atoms with deuterium, resulting in a higher molecular weight.[1] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₇D₄N₃O₄ | [1] |

| Molecular Weight | 277.27 g/mol | [1] |

| CAS Number | 1416575-78-4 | [1][3] |

| Appearance | Yellow Solid | [1] |

| Purity | ≥98% | [4] |

| Solubility (25°C) | DMSO: 54 mg/mL (197.62 mM); Water: Insoluble; Ethanol: Insoluble | [5] |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

Pomalidomide exerts its potent anti-myeloma and immunomodulatory effects by acting as a "molecular glue".[4] It binds to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8][9]

The degradation of Ikaros and Aiolos has two major downstream consequences in multiple myeloma cells:

-

Direct Anti-proliferative and Pro-apoptotic Effects: The loss of Ikaros and Aiolos leads to the downregulation of key oncogenic transcription factors, c-Myc and Interferon Regulatory Factor 4 (IRF4), which are crucial for the survival and proliferation of myeloma cells.[6][8][9] This ultimately results in cell cycle arrest and apoptosis.[6][8]

-

Immunomodulatory Effects: The degradation of these transcription factors in immune cells, particularly T-cells and Natural Killer (NK) cells, leads to enhanced anti-tumor immunity.[9][10] This includes increased T-cell activation and proliferation, as well as enhanced NK cell-mediated cytotoxicity.[10]

The following diagram illustrates the core signaling pathway of Pomalidomide:

Pomalidomide-induced degradation of Ikaros and Aiolos.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Determination of Melting Point

Objective: To determine the melting point of this compound as an indicator of its purity.

Methodology: This protocol is based on standard operating procedures for melting point apparatus.[11][12][13]

-

Sample Preparation: Finely powder the this compound sample and dry it in a desiccator over silica gel for at least 24 hours.[14]

-

Capillary Loading: Pack the dried powder into a capillary tube to a height of 2.5-3.5 mm.[14]

-

Apparatus Setup:

-

Measurement:

-

Insert the capillary tube into the heating block.

-

Record the temperature at which the substance begins to melt (onset point) and the temperature at which the substance is completely molten (clear point). This range constitutes the melting point.[14]

-

-

Calibration: Regularly calibrate the apparatus using certified reference standards with known melting points.[15]

Aqueous Solubility Determination

Objective: To determine the solubility of this compound in aqueous media at different pH values, relevant for biopharmaceutical classification.

Methodology: This protocol is adapted from WHO guidelines for equilibrium solubility experiments.[16][17]

-

Media Preparation: Prepare aqueous buffer solutions at a minimum of three pH conditions: 1.2, 4.5, and 6.8.[17] All media should be maintained at 37 ± 1°C.[16]

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each buffer solution in a sealed container.

-

Agitate the samples at a constant temperature (37 ± 1°C) for a sufficient period to reach equilibrium (preliminary studies should determine the time to equilibrium).

-

After reaching equilibrium, separate the solid and liquid phases by centrifugation or filtration.

-

Determine the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Perform a minimum of three replicate determinations at each pH.[16]

-

-

Data Analysis: Report the solubility at each pH value. The lowest measured solubility over the pH range of 1.2-6.8 is used for biopharmaceutical classification.[17]

Quantification in Human Plasma using LC-MS/MS (with this compound as Internal Standard)

Objective: To develop and validate a method for the quantification of Pomalidomide in human plasma, a critical component of pharmacokinetic studies. This compound serves as the internal standard to ensure accuracy and precision.

Methodology: This protocol is a composite of validated LC-MS/MS methods for Pomalidomide.[18][19][20][21]

-

Sample Preparation (Protein Precipitation):

-

To 25 µL of human plasma in a microcentrifuge tube, add 1.25 µL of the this compound internal standard working solution.[20]

-

Add 75 µL of acetonitrile to precipitate the plasma proteins.[20]

-

Vortex the mixture for 30 seconds.[20]

-

Centrifuge at 12,000 rcf for 8 minutes at room temperature.[20]

-

Transfer 50 µL of the supernatant to an injection vial for LC-MS/MS analysis.[20]

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

-

Method Validation: The method must be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.[18]

The following diagram illustrates a typical experimental workflow for the bioanalysis of Pomalidomide using this compound.

LC-MS/MS workflow for Pomalidomide quantification.

Western Blot for Ikaros and Aiolos Degradation

Objective: To qualitatively or semi-quantitatively assess the Pomalidomide-induced degradation of Ikaros and Aiolos in a cellular context (e.g., multiple myeloma cell lines).

Methodology: This is a general Western blot protocol that can be adapted for this specific application.[22][23][24][25]

-

Cell Culture and Treatment: Culture multiple myeloma cells and treat with various concentrations of Pomalidomide for a specified time course.

-

Sample Preparation (Cell Lysis):

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for Ikaros and Aiolos overnight at 4°C.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[24]

-

-

Detection:

-

Wash the membrane extensively.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

-

Analysis: Analyze the band intensities to assess the level of Ikaros and Aiolos protein expression in treated versus untreated cells. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

References

- 1. esschemco.com [esschemco.com]

- 2. selleckchem.com [selleckchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound I CAS#: 1416575-78-4 I immunomodulatory agent I InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 14. thinksrs.com [thinksrs.com]

- 15. CALIBRATION OF MELTING POINT APPARATUS – PharmaGuideHub [pharmaguidehub.com]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. who.int [who.int]

- 18. doaj.org [doaj.org]

- 19. A UPLC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF POMALIDOMIDE FROM HUMAN PLASMA | Scilit [scilit.com]

- 20. sciex.com [sciex.com]

- 21. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]

- 22. clyte.tech [clyte.tech]

- 23. products.advansta.com [products.advansta.com]

- 24. bosterbio.com [bosterbio.com]

- 25. azurebiosystems.com [azurebiosystems.com]

Pomalidomide-d4: A Technical Guide for Researchers

An In-Depth Overview of its Properties, Mechanism of Action, and Experimental Applications

This technical guide provides a comprehensive overview of Pomalidomide-d4, a deuterated analog of the potent immunomodulatory drug Pomalidomide. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, mechanism of action, and key experimental protocols relevant to the study and application of this compound.

Physicochemical Properties of this compound

This compound is a stable isotope-labeled form of Pomalidomide, where four hydrogen atoms have been replaced by deuterium. This labeling is crucial for studies requiring mass spectrometry-based quantification, such as pharmacokinetic and metabolic analyses, as it allows for differentiation from the endogenous or non-labeled compound.

| Property | Value |

| CAS Number | 1416575-78-4[1][2][3][4][5] |

| Molecular Formula | C₁₃H₇D₄N₃O₄[1][3][4][5][6] |

| Molecular Weight | 277.27 g/mol [1][3][5][6] |

| Synonyms | CC-4047-d4, 4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4[3][6] |

Mechanism of Action: The Cereblon Pathway

Pomalidomide exerts its pleiotropic anti-cancer effects primarily through its interaction with the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7][8] The binding of Pomalidomide to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination of neo-substrates.[9]

The most well-characterized neo-substrates of the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][6] The ubiquitination of Ikaros and Aiolos tags them for proteasomal degradation. The degradation of these transcription factors has two major downstream consequences:

-

Direct Anti-Myeloma Effects: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to cell cycle arrest and apoptosis.[6]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, results in enhanced anti-tumor immunity. This includes increased T-cell proliferation and cytokine production (e.g., IL-2 and IFN-γ), and enhanced NK cell-mediated cytotoxicity.[3][4][5]

Experimental Protocols

The unique properties of this compound make it an invaluable tool in a variety of experimental settings. As its biological activity is identical to that of Pomalidomide, the following protocols are applicable to both compounds, with this compound being the preferred reagent for studies involving mass spectrometry.

In Vitro Assays

1. Cereblon Binding Assay

-

Principle: To determine the binding affinity of Pomalidomide to its direct target, Cereblon. This can be assessed using various techniques, including fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[6] Commercially available kits provide purified recombinant CRBN and a fluorescently labeled tracer (e.g., Cy5-labeled Thalidomide) for a competitive binding assay.[2][6]

-

Methodology Outline:

-

Incubate a constant concentration of purified CRBN protein and the fluorescent tracer with varying concentrations of Pomalidomide.

-

Allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization or TR-FRET signal.

-

A decrease in the signal with increasing concentrations of Pomalidomide indicates competitive binding.

-

Calculate the binding affinity (e.g., IC₅₀ or Kᵢ) from the dose-response curve.

-

2. In Vitro Ubiquitination Assay

-

Principle: To demonstrate that Pomalidomide induces the ubiquitination of its neo-substrates, Ikaros and Aiolos, by the CRL4^CRBN^ complex.

-

Methodology Outline:

-

Combine purified recombinant CRL4^CRBN^ complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified substrate (e.g., FLAG-tagged Ikaros).

-

Add Pomalidomide or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubate to allow the ubiquitination reaction to proceed.

-

Stop the reaction and analyze the ubiquitination of the substrate by Western blotting using an anti-FLAG antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

-

3. Cell Viability Assay (MTT Assay)

-

Principle: To assess the cytotoxic and anti-proliferative effects of Pomalidomide on multiple myeloma cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology Outline:

-

Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate.

-

Treat the cells with a range of concentrations of Pomalidomide or this compound for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

4. Flow Cytometry for T-Cell Activation

-

Principle: To quantify the immunomodulatory effects of Pomalidomide on T-cell activation by measuring the expression of activation markers and intracellular cytokines.

-

Methodology Outline:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or multiple myeloma patients.

-

Culture the PBMCs in the presence of Pomalidomide and a T-cell stimulus (e.g., anti-CD3/CD28 beads).

-

After an appropriate incubation period, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

-

For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then fix, permeabilize, and stain with antibodies against cytokines (e.g., IL-2, IFN-γ).

-

Acquire the data on a flow cytometer and analyze the percentage of activated T cells and cytokine-producing cells.[10]

-

In Vivo Studies

1. Murine Myeloma Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of Pomalidomide in a living organism. This often involves implanting human multiple myeloma cells into immunodeficient mice.

-

Methodology Outline:

-

Subcutaneously or intravenously inject human multiple myeloma cells into immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Pomalidomide (often in combination with dexamethasone) or a vehicle control to the mice via oral gavage or another appropriate route.[4][5]

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry of immune cells).

-

2. Pharmacokinetic Studies

-

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The use of the deuterated form allows for precise quantification by LC-MS/MS.[11]

-

Methodology Outline:

-

Administer a single dose of this compound to animals (e.g., mice or rats) via the desired route (e.g., oral or intravenous).

-

Collect blood samples at various time points after administration.

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma and analyze the concentration using a validated LC-MS/MS method.

-

Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Conclusion

This compound is a critical tool for the preclinical and clinical development of Pomalidomide and other related immunomodulatory drugs. Its stable isotope labeling facilitates accurate quantification in complex biological matrices, enabling detailed pharmacokinetic and metabolic studies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted mechanism of action of Pomalidomide, from its direct binding to Cereblon to its potent anti-tumor and immunomodulatory effects. A thorough understanding of these methodologies is essential for advancing our knowledge of this important class of therapeutics and for the development of novel cancer therapies.

References

- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 3. revvity.com [revvity.com]

- 4. Synergistic Antimyeloma Activity of Dendritic Cells and Pomalidomide in a Murine Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. mdpi.com [mdpi.com]

- 8. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Gold Standard for Bioanalytical Quantitation

An In-Depth Technical Guide to the Role of Deuterated Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Bioanalysis, particularly when conducted using liquid chromatography-mass spectrometry (LC-MS), relies on the use of an internal standard (IS) to ensure accuracy and precision. An ideal IS is a compound that behaves identically to the analyte of interest during sample preparation and analysis but is still distinguishable by the detector. Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte, represent the gold standard for internal standards in quantitative bioanalysis.

A deuterated standard is a molecule where one or more hydrogen atoms (¹H) have been replaced by their heavier isotope, deuterium (²H or D). This substitution results in a compound that is chemically identical to the analyte but has a higher molecular weight. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous measurement of both the analyte and the IS. Their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same effects from the sample matrix, leading to superior correction for experimental variability.

The Core Advantages of Deuterated Internal Standards

The primary role of a deuterated IS is to compensate for the variability inherent in the bioanalytical process. From sample extraction to ionization in the mass spectrometer, potential for analyte loss or signal fluctuation exists. By adding a known quantity of the deuterated IS to every sample at the beginning of the process, the ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signals vary.

Key advantages include:

-

Correction for Matrix Effects: Biological matrices like plasma or urine can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since the deuterated IS has the same chemical properties and retention time, it experiences the same matrix effects as the analyte, allowing for reliable correction.

-

Compensation for Extraction Inefficiency: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, it is nearly impossible to achieve 100% recovery of the analyte. The deuterated IS is lost at the same rate as the analyte, ensuring the analyte/IS ratio remains a true reflection of the original concentration.

-

Improved Precision and Accuracy: By mitigating variability from multiple sources, deuterated standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of bioanalytical methods.

The following diagram illustrates the logical principle behind using a deuterated internal standard to correct for variability.

Quantitative Comparison: Deuterated vs. Non-Deuterated Standards

The impact of choosing a deuterated internal standard over a non-ideal structural analog is evident in the quantitative performance of a bioanalytical assay. The following table summarizes validation data from a comparative study, clearly demonstrating the superior accuracy and precision achieved with a deuterated standard.

| Parameter | Non-Deuterated (Analog) IS | Deuterated IS | Acceptance Criteria |

| Calibration Curve (r²) | 0.991 | >0.998 | ≥0.99 |

| Accuracy (% Bias) - LLOQ | -12.5% | +2.8% | ±20% |

| Accuracy (% Bias) - MQC | +14.8% | -1.5% | ±15% |

| Accuracy (% Bias) - HQC | -11.2% | +3.1% | ±15% |

| Precision (%CV) - LLOQ | 16.8% | 5.5% | ≤20% |

| Precision (%CV) - MQC | 13.5% | 2.1% | ≤15% |

| Precision (%CV) - HQC | 11.9% | 3.4% | ≤15% |

| Matrix Factor (CV) | 18.2% | 4.1% | ≤15% |

Data is representative and compiled from industry best practices. LLOQ = Lower Limit of Quantification; MQC = Mid Quality Control; HQC = High Quality Control; CV = Coefficient of Variation.

Standard Bioanalytical Workflow Using a Deuterated IS

The integration of a deuterated standard into the bioanalytical workflow is a straightforward process that begins immediately after sample collection. The diagram below outlines the typical experimental sequence from receiving a biological sample to final data analysis.

Detailed Experimental Protocol: Quantification of a Drug Candidate in Plasma

This section provides a representative, detailed methodology for the quantification of a hypothetical drug, "Drug X," in human plasma using its deuterated analog, "Drug X-d4," as the internal standard.

5.1. Materials and Reagents

-

Blank human plasma (K2EDTA)

-

Drug X and Drug X-d4 reference standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

5.2. Preparation of Standards and Quality Controls (QCs)

-

Prepare separate 1 mg/mL stock solutions of Drug X and Drug X-d4 in methanol.

-

Create a series of working standard solutions for the calibration curve (e.g., 1 to 1000 ng/mL) by serially diluting the Drug X stock solution with 50:50 ACN:Water.

-

Prepare a working internal standard solution of Drug X-d4 at 500 ng/mL in ACN.

-

Prepare QC samples by spiking blank plasma with Drug X stock solution to achieve low, medium, and high concentrations.

5.3. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of each standard, QC, or unknown study sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (500 ng/mL Drug X-d4 in ACN) to every tube. This step simultaneously adds the IS and precipitates plasma proteins.

-

Vortex each tube for 1 minute at high speed.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

5.4. LC-MS/MS Conditions

-

LC System: Standard UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Drug X: Q1 450.2 -> Q3 250.1

-

Drug X-d4: Q1 454.2 -> Q3 254.1

-

5.5. Data Analysis

-

Integrate the peak areas for both the Drug X and Drug X-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Drug X) / (Peak Area of Drug X-d4).

-

Construct a calibration curve by plotting the PAR of the standards against their known concentrations.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Determine the concentration of Drug X in QC and unknown samples by interpolating their PAR values from the calibration curve.

Methodological & Application

Application Notes and Protocols for Pomalidomide-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Pomalidomide-d4 as an internal standard in pharmacokinetic (PK) studies of pomalidomide. The following sections detail the rationale for using a deuterated standard, a typical bioanalytical method, and expected pharmacokinetic parameters.

Introduction

Pomalidomide is an immunomodulatory agent with anti-angiogenic and antineoplastic properties, approved for the treatment of multiple myeloma.[1][2] Pharmacokinetic studies are crucial to understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] The deuterated analog co-elutes with the unlabeled drug, compensating for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6]

Mechanism of Action of Pomalidomide

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism.[7] Its primary target is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[7][][9] Binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][9] This degradation is central to the drug's immunomodulatory and anti-myeloma activities. Additionally, pomalidomide exhibits anti-angiogenic properties by inhibiting the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[7] It also modulates the tumor microenvironment and enhances the activity of T cells and natural killer (NK) cells.[7]

Pharmacokinetic Profile of Pomalidomide

Pomalidomide is orally administered and is well-absorbed, with maximum plasma concentrations (Cmax) typically reached between 2 and 3 hours (Tmax) after administration.[10] The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.[1][10] The mean half-life of pomalidomide in patients with multiple myeloma is approximately 7.5 hours.[10] Pomalidomide is extensively metabolized, primarily by CYP1A2 and CYP3A4, with less than 5% of the dose excreted unchanged in the urine.[10]

Summary of Pomalidomide Pharmacokinetic Parameters

| Parameter | Healthy Subjects | Multiple Myeloma Patients |

| Tmax (h) | 2.5 - 6 | 2 - 3 |

| Half-life (h) | 6 - 10.8 | ~7.5 |

| Apparent Clearance (CL/F) (L/h) | 8.52 | 6.5 - 10.8 |

| Apparent Volume of Distribution (Vd/F) (L) | 58.3 | 69.9 |

Note: Values are approximate and can vary based on the study population and design.[1][10]

Experimental Protocol: Quantification of Pomalidomide in Human Plasma using this compound and LC-MS/MS

This protocol describes a validated method for the determination of pomalidomide in human plasma for pharmacokinetic studies.

Materials and Reagents

-

Pomalidomide analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

Preparation of Stock and Working Solutions

-

Pomalidomide Stock Solution (1 mg/mL): Accurately weigh and dissolve pomalidomide in a suitable solvent such as DMSO or methanol.

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the pomalidomide stock solution.

-

Working Solutions: Prepare serial dilutions of the pomalidomide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (containing this compound).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| LC Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Pomalidomide: To be determined based on instrument tuningthis compound: To be determined based on instrument tuning |

| Collision Energy | Optimize for each transition |

| Source Temperature | 500°C |

Data Analysis

-

Integrate the peak areas for pomalidomide and this compound.

-

Calculate the peak area ratio (pomalidomide / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of pomalidomide in the unknown samples from the calibration curve.

Diagrams

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetic evaluation of pomalidomide for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pomalidomide Analysis using Pomalidomide-d4 Internal Standard

This document provides detailed application notes and experimental protocols for the quantitative analysis of pomalidomide in biological matrices, primarily human plasma, utilizing Pomalidomide-d4 as a stable isotope-labeled internal standard (SIL-IS). The following sections offer a comparative overview of three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Pomalidomide is a potent immunomodulatory agent used in the treatment of multiple myeloma. Accurate and reliable quantification of pomalidomide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1] This document outlines and compares three widely used sample preparation methodologies to assist researchers in selecting and implementing the most suitable technique for their analytical needs.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The ideal method should be simple, rapid, reproducible, and provide high recovery and minimal matrix effects. Below is a summary of the performance characteristics of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for pomalidomide analysis.

Quantitative Data Summary

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | 51.49% - Moderate[2] | ~53.86% - 90% - Moderate to High[3][4] | ~88% (adapted from Lenalidomide) |

| Matrix Effects | Can be significant, requires careful chromatographic optimization.[5] | Minimal (<20%)[4] | Low (<10%) (adapted from Lenalidomide) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] | 1.006 ng/mL[3] | Not explicitly reported for pomalidomide, but expected to be low. |

| Precision (%CV) | <10% at all concentration levels.[6] | ≤15% for intra- and inter-batch assays.[3] | Expected to be <15% based on similar methods. |

| Simplicity & Speed | High | Moderate | Moderate |

| Cost | Low | Low | High |

| Selectivity | Low | Moderate | High |

Experimental Protocols

General Reagents and Equipment

-

Reagents: Pomalidomide reference standard, this compound internal standard, HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate, formic acid, ammonium formate, and water. Human plasma (with appropriate anticoagulant).

-

Equipment: Calibrated pipettes, vortex mixer, centrifuge (capable of >12,000 x g), 96-well plates (optional), solid-phase extraction manifold and cartridges (if applicable), LC-MS/MS system.

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve pomalidomide and this compound in a minimal amount of DMSO, then bring to final volume with acetonitrile to prepare individual 1 mg/mL stock solutions.

-

Store stock solutions at -20°C or -80°C in amber vials.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the pomalidomide primary stock solution with acetonitrile:water (50:50, v/v) to create working standards for the calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL (or other appropriate concentration based on the analytical method's sensitivity).

-

Protein Precipitation (PPT) Protocol

Protein precipitation is a simple and rapid method for removing proteins from biological samples. It is a non-selective technique that can be prone to matrix effects.[5]

Workflow Diagram

Caption: Protein Precipitation Workflow for Pomalidomide Analysis.

Detailed Protocol

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution and briefly vortex.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume of the supernatant directly into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. This technique generally provides cleaner extracts than protein precipitation.

Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow for Pomalidomide Analysis.

Detailed Protocol

-

Aliquot 200 µL of human plasma into a suitable tube.

-

Add 25 µL of the this compound working solution and briefly vortex.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex the mixture for 5 minutes to facilitate the extraction of pomalidomide into the organic phase.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly to ensure complete dissolution.

-

Inject an appropriate volume into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol (Adapted from Lenalidomide Method)

Solid-phase extraction utilizes a solid sorbent to selectively retain the analyte of interest while matrix components are washed away. This method typically provides the cleanest extracts and can be automated for high-throughput applications. The following protocol is adapted from a method for lenalidomide, a structurally similar molecule, using Oasis MCX (Mixed-Mode Cation Exchange) cartridges.

Workflow Diagram

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

Application Note: Development and Validation of a Bioanalytical Method for Pomalidomide in Human Plasma using Pomalidomide-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated bioanalytical method for the quantification of Pomalidomide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Pomalidomide-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary according to regulatory guidelines.[1][2][3][4][5]

Introduction

Pomalidomide is an immunomodulatory agent (IMiD) with anti-angiogenic and antineoplastic properties, approved for the treatment of multiple myeloma.[6][7] Accurate determination of Pomalidomide concentrations in biological matrices is crucial for pharmacokinetic analysis and to ensure the safety and efficacy of the therapeutic agent.[6] This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of Pomalidomide in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action.[8] It binds to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[8][][10] This binding event leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][10] The degradation of these lymphoid transcription factors results in immunomodulatory effects, including T-cell and Natural Killer (NK) cell activation, and direct anti-proliferative and pro-apoptotic effects on myeloma cells.[8][10][11]

Experimental Protocols

Materials and Reagents

-

Pomalidomide (≥99% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Pomalidomide and this compound in dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.

-

-

Working Stock Solutions:

-

Prepare working stock solutions by diluting the primary stock solutions with acetonitrile.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the Pomalidomide working stock solution into blank human plasma.

-

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-20% B

-

3.1-5.0 min: 20% B

-

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pomalidomide: m/z 274.1 → 163.1

-

This compound: m/z 278.1 → 167.1

-

-

Bioanalytical Method Validation

The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] The validation parameters included selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Data Summary

| Validation Parameter | Acceptance Criteria | Results |

| Linearity Range | r² ≥ 0.99 | 1 - 500 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | Accuracy: ±20% of nominal valuePrecision: ≤20% CV | 1 ng/mL |

| Intra-day Accuracy and Precision | Accuracy: ±15% of nominal valuePrecision: ≤15% CV | Accuracy: 95.2% - 104.5%Precision: 2.1% - 5.8% CV |

| Inter-day Accuracy and Precision | Accuracy: ±15% of nominal valuePrecision: ≤15% CV | Accuracy: 97.8% - 102.3%Precision: 3.5% - 7.2% CV |

| Matrix Effect | CV ≤ 15% | 4.7% |

| Recovery | Consistent and reproducible | Pomalidomide: 85.3% - 91.2%this compound: 88.5% |